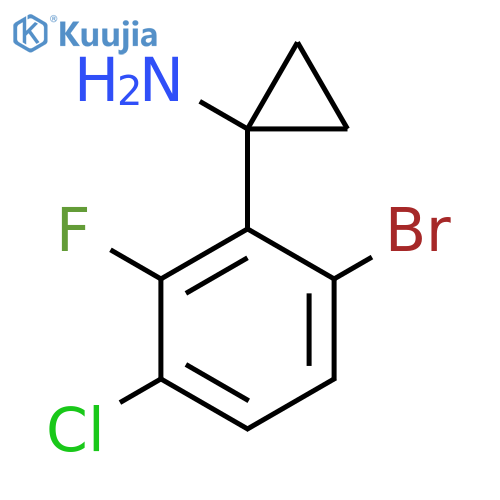Cas no 1891919-18-8 (1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine)

1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine
- 1891919-18-8
- EN300-1912759
-
- インチ: 1S/C9H8BrClFN/c10-5-1-2-6(11)8(12)7(5)9(13)3-4-9/h1-2H,3-4,13H2
- InChIKey: XCDZSKRMBSWDGE-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1C1(CC1)N)F)Cl
計算された属性
- せいみつぶんしりょう: 262.95127g/mol
- どういたいしつりょう: 262.95127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 26Ų
1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1912759-5.0g |
1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine |
1891919-18-8 | 5g |
$2650.0 | 2023-06-01 | ||
| Enamine | EN300-1912759-0.25g |
1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine |
1891919-18-8 | 0.25g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1912759-10.0g |
1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine |
1891919-18-8 | 10g |
$3929.0 | 2023-06-01 | ||
| Enamine | EN300-1912759-10g |
1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine |
1891919-18-8 | 10g |
$5159.0 | 2023-09-17 | ||
| Enamine | EN300-1912759-1g |
1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine |
1891919-18-8 | 1g |
$1200.0 | 2023-09-17 | ||
| Enamine | EN300-1912759-1.0g |
1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine |
1891919-18-8 | 1g |
$914.0 | 2023-06-01 | ||
| Enamine | EN300-1912759-5g |
1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine |
1891919-18-8 | 5g |
$3479.0 | 2023-09-17 | ||
| Enamine | EN300-1912759-0.5g |
1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine |
1891919-18-8 | 0.5g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1912759-0.05g |
1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine |
1891919-18-8 | 0.05g |
$1008.0 | 2023-09-17 | ||
| Enamine | EN300-1912759-0.1g |
1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine |
1891919-18-8 | 0.1g |
$1056.0 | 2023-09-17 |
1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine 関連文献
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amineに関する追加情報
1-(6-Bromo-3-Chloro-2-Fluorophenyl)Cyclopropan-1-Amine
The compound 1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine (CAS No. 1891919-18-8) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a cyclopropane ring with a substituted phenyl group containing bromine, chlorine, and fluorine atoms. The presence of these halogens imparts distinct electronic and steric properties to the molecule, making it an intriguing subject for both academic research and industrial development.
Recent studies have highlighted the importance of halogenated aromatic compounds in drug discovery and materials science. The cyclopropane ring in this compound is particularly noteworthy due to its inherent strain, which can be exploited to induce specific reactivity in chemical reactions. Researchers have demonstrated that such strained rings can serve as valuable intermediates in the synthesis of complex organic molecules, including those with therapeutic potential.
The substituted phenyl group in 1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine exhibits a high degree of electronic diversity due to the presence of multiple halogens. Bromine, chlorine, and fluorine atoms each contribute differently to the molecule's electronic environment, influencing its reactivity and stability. For instance, bromine's electron-withdrawing effect can enhance the electrophilicity of the ring, while fluorine's unique bonding characteristics can modulate the molecule's lipophilicity—a critical property in drug design.
One of the most promising applications of this compound lies in its potential as a building block for drug development. The combination of a cyclopropane ring and a halogenated phenyl group makes it an ideal candidate for exploring novel pharmacophores. Recent advancements in medicinal chemistry have emphasized the importance of such molecules in targeting specific biological pathways, particularly those associated with cancer and neurodegenerative diseases.
In addition to its pharmaceutical applications, 1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine has shown promise in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, where halogenated aromatic compounds are often employed as semiconducting materials. Researchers have explored its ability to form self-assembled monolayers and its compatibility with various deposition techniques, further underscoring its versatility.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the substituted phenyl ring. Recent innovations in catalytic chemistry have enabled more efficient routes to construct such complex molecules. For example, the use of palladium-catalyzed cross-coupling reactions has significantly streamlined the synthesis process, reducing both time and cost.
From a toxicological perspective, understanding the safety profile of 1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine is crucial for its practical applications. Preliminary studies suggest that the compound exhibits low acute toxicity; however, further research is required to assess its long-term effects and potential bioaccumulation properties. Regulatory frameworks governing chemical safety are increasingly emphasizing comprehensive risk assessments, making this an area of active investigation.
In conclusion, 1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine (CAS No. 1891919-18-8) represents a fascinating intersection of organic chemistry and materials science. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers across diverse fields. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
1891919-18-8 (1-(6-bromo-3-chloro-2-fluorophenyl)cyclopropan-1-amine) 関連製品
- 67649-66-5(BISABOLENE 'SO CALLED'(FOR FRAGRANCE))
- 2001976-19-6(Propanal, 2-[[(3,5-dimethylphenyl)methyl]thio]-)
- 2118569-64-3(1-{4-(morpholin-4-yl)methylphenyl}cyclopropane-1-carbonitrile)
- 89438-53-9(2-ethyl-2,3-dihydro-1H-indazol-3-one)
- 1995892-56-2(2-amino-4-(oxan-2-yl)butanoic acid)
- 1187037-89-3(ethyl 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate)
- 2228129-67-5(2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid)
- 2228276-56-8(2-fluoro-2-(1H-pyrrol-3-yl)ethan-1-amine)
- 1270445-28-7(4-amino-4-(3-methoxy-4-methylphenyl)butanoic acid)
- 1807941-83-8((2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide)



